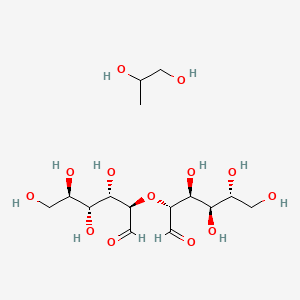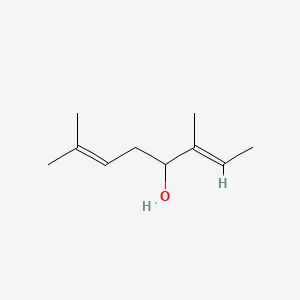
Methylphosphinoformic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphosphinoformic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and a formic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylphosphinoformic acid can be synthesized through several methods. One common approach involves the reaction of methylphosphine with formic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Another method involves the use of methylphosphine oxide as a starting material, which is then reacted with formic acid in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as distillation or crystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methylphosphinoformic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methylphosphonic acid, a reaction that typically requires an oxidizing agent such as hydrogen peroxide.
Reduction: Reduction of this compound can yield methylphosphine, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the formic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Methylphosphonic acid.
Reduction: Methylphosphine.
Substitution: Various substituted phosphinoformic acid derivatives.
Aplicaciones Científicas De Investigación
Methylphosphinoformic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organophosphorus compounds.
Mecanismo De Acción
The mechanism by which methylphosphinoformic acid exerts its effects involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate for binding to the enzyme.
Comparación Con Compuestos Similares
Methylphosphonic acid: Contains a phosphorus atom bonded to a methyl group and two hydroxyl groups.
Methylphosphinic acid: Contains a phosphorus atom bonded to a methyl group, a hydroxyl group, and a hydrogen atom.
Propiedades
Número CAS |
103140-31-4 |
|---|---|
Fórmula molecular |
C2H5O4P |
Peso molecular |
124.03 g/mol |
Nombre IUPAC |
[hydroxy(methyl)phosphoryl]formic acid |
InChI |
InChI=1S/C2H5O4P/c1-7(5,6)2(3)4/h1H3,(H,3,4)(H,5,6) |
Clave InChI |
DVWNLQPXGXHDGJ-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


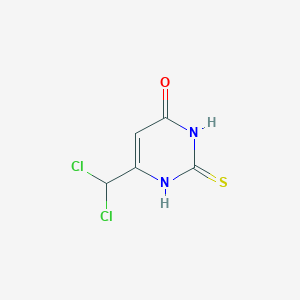
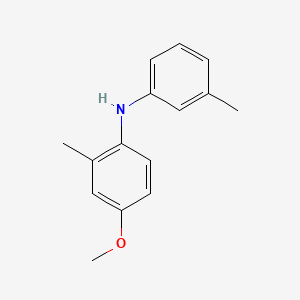

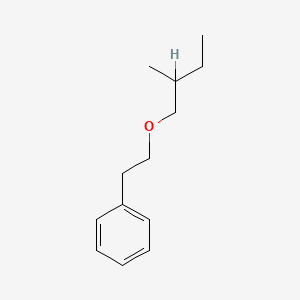

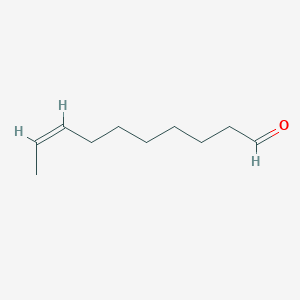
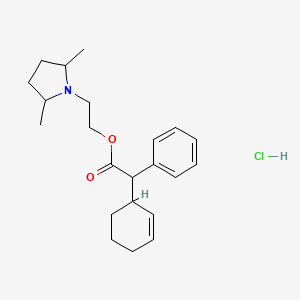
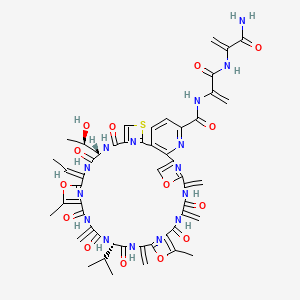
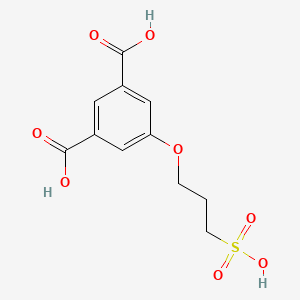


![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
